molecular formula C18H11F3 B14754096 1-fluoro-3,5-bis(4-fluorophenyl)benzene

1-fluoro-3,5-bis(4-fluorophenyl)benzene

Cat. No.: B14754096
M. Wt: 284.3 g/mol
InChI Key: SRIXQNSYWNBICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3,5-bis(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of fluorine atoms on its benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3,5-bis(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar coupling reactions, with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .

Mechanism of Action

The mechanism by which 1-fluoro-3,5-bis(4-fluorophenyl)benzene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated aromatic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C18H11F3

Molecular Weight

284.3 g/mol

IUPAC Name

1-fluoro-3,5-bis(4-fluorophenyl)benzene

InChI

InChI=1S/C18H11F3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H

InChI Key

SRIXQNSYWNBICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.